Cas no 5657-52-3 (Furo[3,4-c]pyridin-3(1H)-one)

Furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound featuring a fused furan and pyridinone structure, which serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its unique bicyclic framework offers structural rigidity and functional group diversity, making it valuable for the development of pharmacologically active molecules. The compound’s electron-rich aromatic system enables participation in various coupling and cyclization reactions, facilitating the construction of complex scaffolds. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in drug discovery and material science applications. Researchers leverage its structural motifs to explore novel bioactive compounds, particularly in targeting CNS and inflammatory pathways.
Furo[3,4-c]pyridin-3(1H)-one structure
Furo[3,4-c]pyridin-3(1H)-one structure
Product Name:Furo[3,4-c]pyridin-3(1H)-one
CAS No:5657-52-3
MF:C7H5NO2
MW:135.120101690292
MDL:MFCD00209978
CID:384370
PubChem ID:12758256
Update Time:2025-05-24

Furo[3,4-c]pyridin-3(1H)-one Chemical and Physical Properties

Names and Identifiers

    • Furo[3,4-c]pyridin-3(1H)-one
    • 1,3-dihydrofuro<3,4-c>pyridin-3-one
    • 2-Hydroxymethyl-3-quinoline carboxylic acid-lactone
    • 2-hydroxymethylquinoline-3-carboxylic acid lactone
    • 2-Oxo-7H-furo<3,4-c>pyridin
    • 3-Oxo-1,3-dihydro-furo<3.4-c>pyridin
    • 4-Hydroxymethylnicotinsaeurelacton
    • azanaphthalide
    • 1H-Furo[3,4-c]pyridin-3-one
    • CS-0242214
    • FT-0693634
    • EN300-246124
    • 6-azaphthalide
    • 1H,3H-furo[3,4-c]pyridin-3-one
    • AKOS006272191
    • SCHEMBL6605649
    • 5657-52-3
    • MDL: MFCD00209978
    • Inchi: 1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2
    • InChI Key: QAUIZSWZXQFEJL-UHFFFAOYSA-N
    • SMILES: O1C(C2C=NC=CC=2C1)=O

Computed Properties

  • Exact Mass: 135.03200
  • Monoisotopic Mass: 135.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 0.75200

Furo[3,4-c]pyridin-3(1H)-one Pricemore >>

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Additional information on Furo[3,4-c]pyridin-3(1H)-one

Furo[3,4-c]pyridin-3(1H)-one: A Comprehensive Overview

Furo[3,4-c]pyridin-3(1H)-one, also known by its CAS number 5657-52-3, is a fascinating compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied for their role in various chemical and biological processes. The structure of Furo[3,4-c]pyridin-3(1H)-one consists of a fused bicyclic system combining a pyridine ring and a furan ring, with a ketone group at the 3-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable subject for research in fields such as pharmacology, materials science, and organic synthesis.

Recent studies have highlighted the importance of Furo[3,4-c]pyridin-3(1H)-one in drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents. For instance, investigations into its ability to modulate enzyme activity have shown promising results. One notable study published in 2023 demonstrated that Furo[3,4-c]pyridin-3(1H)-one exhibits selective inhibition against certain kinases, which are key targets in cancer therapy. This finding underscores its potential as a scaffold for designing anti-cancer drugs with high specificity and reduced side effects.

In addition to its pharmacological applications, Furo[3,4-c]pyridin-3(1H)-one has also been explored for its role in materials science. The compound's aromaticity and conjugation make it an attractive candidate for use in organic electronics. Recent advancements have shown that derivatives of this compound can be incorporated into organic semiconductors, enhancing their electrical conductivity and stability. These findings suggest that Furo[3,4-c]pyridin-3(1H)-one-based materials could be used in next-generation electronic devices such as flexible displays and solar cells.

The synthesis of Furo[3,4-c]pyridin-3(1H)-one has been a topic of extensive research as well. Traditional methods involve multi-step reactions with various coupling agents and oxidizing conditions. However, recent breakthroughs have introduced more efficient synthetic routes. For example, a 2022 study reported the use of microwave-assisted synthesis to produce the compound in higher yields and with greater purity. This method not only simplifies the synthesis process but also reduces production costs, making it more accessible for large-scale applications.

The physical properties of Furo[3,4-c]pyridin-3(1H)-one are equally intriguing. Its melting point is reported to be around 280°C under standard conditions, indicating high thermal stability. The compound is also soluble in common organic solvents such as dichloromethane and ethyl acetate but is sparingly soluble in water. These characteristics make it suitable for various chemical reactions and formulations where controlled solubility is required.

From an environmental perspective, understanding the degradation pathways of Furo[3,4-c]pyridin-3(1H)-one is crucial for assessing its impact on ecosystems. Recent studies have shown that the compound undergoes rapid photodegradation under UV light, breaking down into less complex molecules that are less harmful to the environment. This property is particularly important for industries that utilize this compound on a large scale.

In conclusion, Furo[3,4-c]pyridin-3(1H)-one, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials science, demonstrating its wide-ranging potential. As researchers delve deeper into understanding this compound's mechanisms and behaviors, new opportunities for innovation are likely to emerge. With ongoing advancements in synthetic methods and characterization techniques, the future of Furo[3,4-c]pyridin-3(1H)-one-based technologies looks promising indeed.

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